Cas no 1228767-47-2 (3-tert-butylazetidin-3-ol)

3-tert-butylazetidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Azetidinol, 3-(1,1-dimethylethyl)-
- 3-tert-butylazetidin-3-ol
- 3-(Tert-butyl)azetidin-3-ol
- AKOS015285005
- 1228767-47-2
- EN300-1248347
- SCHEMBL1091255
- CS-0353130
-
- Inchi: 1S/C7H15NO/c1-6(2,3)7(9)4-8-5-7/h8-9H,4-5H2,1-3H3
- InChI Key: YFJXGFXMZRNXNX-UHFFFAOYSA-N
- SMILES: N1CC(C(C)(C)C)(O)C1
Computed Properties
- Exact Mass: 129.115364102g/mol
- Monoisotopic Mass: 129.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.004±0.06 g/cm3(Predicted)
- Boiling Point: 197.2±15.0 °C(Predicted)
- pka: 14.57±0.20(Predicted)
3-tert-butylazetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1248347-0.1g |
3-tert-butylazetidin-3-ol |
1228767-47-2 | 0.1g |
$1031.0 | 2023-05-26 | ||
Enamine | EN300-1248347-0.05g |
3-tert-butylazetidin-3-ol |
1228767-47-2 | 0.05g |
$983.0 | 2023-05-26 | ||
Enamine | EN300-1248347-10.0g |
3-tert-butylazetidin-3-ol |
1228767-47-2 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1248347-1.0g |
3-tert-butylazetidin-3-ol |
1228767-47-2 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1248347-1000mg |
3-tert-butylazetidin-3-ol |
1228767-47-2 | 1000mg |
$900.0 | 2023-10-02 | ||
Enamine | EN300-1248347-2500mg |
3-tert-butylazetidin-3-ol |
1228767-47-2 | 2500mg |
$1763.0 | 2023-10-02 | ||
Enamine | EN300-1248347-5000mg |
3-tert-butylazetidin-3-ol |
1228767-47-2 | 5000mg |
$2608.0 | 2023-10-02 | ||
Enamine | EN300-1248347-100mg |
3-tert-butylazetidin-3-ol |
1228767-47-2 | 100mg |
$792.0 | 2023-10-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423800-250mg |
3-(Tert-butyl)azetidin-3-ol |
1228767-47-2 | 98% | 250mg |
¥25225.00 | 2024-08-09 | |
Enamine | EN300-1248347-2.5g |
3-tert-butylazetidin-3-ol |
1228767-47-2 | 2.5g |
$2295.0 | 2023-05-26 |
3-tert-butylazetidin-3-ol Related Literature
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
Additional information on 3-tert-butylazetidin-3-ol
Recent Advances in the Application of 3-tert-butylazetidin-3-ol (CAS: 1228767-47-2) in Chemical Biology and Pharmaceutical Research
3-tert-butylazetidin-3-ol (CAS: 1228767-47-2) has emerged as a promising scaffold in chemical biology and pharmaceutical research due to its unique structural features and versatile reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. This research brief aims to provide an overview of the latest advancements in the application of this compound, focusing on its synthetic utility, biological activity, and potential therapeutic applications.
One of the most significant developments in the use of 3-tert-butylazetidin-3-ol is its role in the synthesis of small molecule inhibitors targeting enzymes involved in neurodegenerative diseases. A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against beta-secretase (BACE1), a key enzyme implicated in the pathogenesis of Alzheimer's disease. The researchers utilized a structure-based drug design approach to optimize the azetidine scaffold, resulting in compounds with improved blood-brain barrier permeability and reduced off-target effects.
In addition to its applications in neuroscience, 3-tert-butylazetidin-3-ol has shown promise in antimicrobial drug development. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel azetidine-containing analogs with potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed the enhanced antibacterial activity to the compound's ability to disrupt bacterial cell wall synthesis through a unique mechanism of action.
The synthetic versatility of 3-tert-butylazetidin-3-ol has also been demonstrated in recent methodological advances. A team from the University of Cambridge developed a novel asymmetric synthesis route for this compound, achieving excellent enantioselectivity (up to 99% ee) using a chiral palladium catalyst. This breakthrough, published in Angewandte Chemie, has significant implications for the production of enantiomerically pure pharmaceuticals containing the azetidine moiety.
From a drug metabolism perspective, recent pharmacokinetic studies have revealed favorable properties of 3-tert-butylazetidin-3-ol derivatives. Research conducted at the National Institutes of Health showed that these compounds exhibit improved metabolic stability compared to their pyrrolidine counterparts, with reduced susceptibility to cytochrome P450-mediated oxidation. This finding, published in Drug Metabolism and Disposition, suggests that azetidine-containing drugs may offer advantages in terms of oral bioavailability and duration of action.
Looking forward, the application of 3-tert-butylazetidin-3-ol appears particularly promising in the field of targeted protein degradation. A recent patent application (WO2023056121) describes the use of this scaffold in the development of proteolysis-targeting chimeras (PROTACs) for cancer therapy. The unique three-dimensional structure of the azetidine ring enables optimal positioning of the warhead and E3 ligase-binding moieties, potentially leading to more efficient degradation of oncogenic proteins.
In conclusion, the growing body of research on 3-tert-butylazetidin-3-ol (CAS: 1228767-47-2) underscores its importance as a versatile building block in medicinal chemistry. Its applications span from neurodegenerative disease therapeutics to antimicrobial agents and targeted cancer therapies. The recent synthetic and methodological advances discussed in this brief highlight the compound's potential to address current challenges in drug discovery, particularly in the development of molecules with improved pharmacological properties. Future research directions may focus on expanding the structural diversity of azetidine-containing compounds and exploring their applications in emerging therapeutic modalities.
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